Bienvenue dans la boutique en ligne BenchChem!

2-(4-Phenoxyphenyl)quinoline

Lipophilicity Drug-likeness BBB permeability

2-(4-Phenoxyphenyl)quinoline is a 2-arylquinoline building block (C21H15NO; MW 297.35 g/mol) bearing a 4-phenoxyphenyl substituent at the quinoline C2 position. This substitution pattern places it within the privileged 4-phenoxyquinoline/2-arylquinoline pharmacophore class extensively explored for kinase inhibition.

Molecular Formula C21H15NO
Molecular Weight 297.357
CAS No. 860203-65-2
Cat. No. B2875259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenoxyphenyl)quinoline
CAS860203-65-2
Molecular FormulaC21H15NO
Molecular Weight297.357
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C21H15NO/c1-2-7-18(8-3-1)23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22-21/h1-15H
InChIKeyRRHQEDQRRLCSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenoxyphenyl)quinoline (CAS 860203-65-2): Core Scaffold Identity and Procurement Baseline


2-(4-Phenoxyphenyl)quinoline is a 2-arylquinoline building block (C21H15NO; MW 297.35 g/mol) bearing a 4-phenoxyphenyl substituent at the quinoline C2 position . This substitution pattern places it within the privileged 4-phenoxyquinoline/2-arylquinoline pharmacophore class extensively explored for kinase inhibition [1]. Unlike its regioisomer 3-(4-phenoxyphenyl)quinoline, the C2 attachment orients the distal phenoxy ring for distinct molecular recognition and metal-coordination geometries [2]. The compound is procurable from multiple vendors at purities ranging from 90% to ≥98%, with batch-specific analytical documentation (NMR, HPLC, GC) available .

Why 2-(4-Phenoxyphenyl)quinoline Cannot Be Replaced by Generic 2-Arylquinoline Analogs


The 2-arylquinoline scaffold is highly sensitive to the electronic and steric character of the C2 aryl substituent. 2-(4-Phenoxyphenyl)quinoline bears a unique diaryl ether motif that fundamentally alters its physicochemical profile compared to common C2-substituted analogs such as 2-(4-methoxyphenyl)quinoline or 2-(4-fluorophenyl)quinoline . The phenoxy oxygen introduces an additional hydrogen-bond acceptor site, one extra rotatable bond, and a substantially larger hydrophobic surface area, collectively shifting LogP, molecular shape, and potential target engagement. These differences are non-trivial: in the closely related 4-phenoxyquinoline kinase inhibitor series, the phenoxy substituent was a critical determinant of PDGF receptor selectivity over EGFR, and simple replacement with smaller C2-aryl groups abolished this selectivity window [1]. Users selecting this building block for SAR exploration, fragment-based screening, or as a synthetic intermediate for DHODH-targeting derivatives must therefore verify the exact CAS to ensure the intended diaryl ether architecture is present.

Quantitative Differentiation Evidence for 2-(4-Phenoxyphenyl)quinoline (860203-65-2) Selection


LogP Differentiation: 2-(4-Phenoxyphenyl)quinoline Exhibits 1.78 Log Unit Higher Lipophilicity Than 2-(4-Methoxyphenyl)quinoline

2-(4-Phenoxyphenyl)quinoline has a computed LogP of 5.69, substantially exceeding that of the common analog 2-(4-methoxyphenyl)quinoline (LogP 3.91) . This 1.78 log-unit difference corresponds to an approximately 60-fold higher octanol/water partition coefficient, indicating markedly greater lipophilicity. TPSA is identical between the two compounds (22.12 Ų), but 2-(4-phenoxyphenyl)quinoline possesses three rotatable bonds versus two for the methoxy analog . For research programs requiring increased membrane permeability, blood–brain barrier penetration, or enhanced hydrophobic pocket occupancy, this LogP differential is a quantifiable selection criterion.

Lipophilicity Drug-likeness BBB permeability

Regioisomeric Identity: 2-(4-Phenoxyphenyl)quinoline vs. 3-(4-Phenoxyphenyl)quinoline — Crystallographically Confirmed Structural Divergence

The phenoxyphenyl substituent position on the quinoline core dictates molecular geometry and electronic properties. The 3-substituted regioisomer 3-(4-phenoxyphenyl)quinoline has been fully characterized by single-crystal X-ray diffraction, revealing its solid-state conformation, unit cell parameters, and intermolecular packing [1]. Its nonlinear optical (NLO) first hyperpolarizability was computed as 1830 a.u. (the lowest among three 3-arylated quinolines studied: 1 = 2960 a.u., 2 = 2600 a.u., 3 = 1830 a.u.). In contrast, 2-(4-phenoxyphenyl)quinoline positions the phenoxyphenyl group adjacent to the quinoline nitrogen, creating a distinct N–C–C–C torsion angle profile and altering metal-chelation geometry. For applications in coordination chemistry, OLED materials, or structure-based drug design where the spatial orientation of the phenoxy group defines binding or photophysical properties, the 2- versus 3-substitution pattern is a critical selection parameter.

Regioisomerism X-ray crystallography Nonlinear optics

Vendor Purity Differentiation: 98% (Leyan) vs. 90% (Bidepharm) with Batch-Specific QC Documentation

Commercially available 2-(4-Phenoxyphenyl)quinoline is offered at two distinct purity tiers: Leyan (Product No. 1659919) supplies at 98% purity with batch-specific variation disclosed, while Bidepharm (Product No. BD00856569) supplies at 90% standard purity . Both vendors provide access to batch-level analytical reports (NMR, HPLC, GC). Chemscene (Cat. No. CS-0589253) also offers ≥98% purity with storage at 2–8°C sealed in dry conditions . For researchers conducting sensitive catalytic reactions, quantitative biological assays, or crystallography where impurity profiles can affect outcomes, this 8-percentage-point purity differential is a quantifiable procurement decision factor.

Purity Procurement Quality control

Scaffold Validation: 2-(4-Phenoxyphenyl)quinoline Core Enables DHODH Inhibitors with 6 nM Potency

A direct derivative of 2-(4-phenoxyphenyl)quinoline — 6-fluoro-3-hydroxy-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid — inhibits human recombinant dihydroorotate dehydrogenase (DHODH) with an IC50 of 6 nM, placing it among the most potent DHODH inhibitors reported [1]. This potency is comparable to other leading 2-aryl-3-hydroxyquinoline-4-carboxylic acid DHODH inhibitors (IC50 range 5–7 nM) within the same series, such as the 2-biphenyl analog (IC50 5 nM) and the 4'-hydroxybiphenyl analog (IC50 6 nM) [1]. This demonstrates that the 2-(4-phenoxyphenyl)quinoline scaffold, when elaborated at the 3-, 4-, and 6-positions, yields drug-like enzyme inhibitors with single-digit nanomolar potency. For medicinal chemistry programs targeting DHODH, this compound serves as the validated entry point for a potent inhibitor series.

DHODH Scaffold hopping Kinase inhibitor

Synthetic Tractability: 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline as a Direct Cross-Coupling Partner for Late-Stage Diversification

2-(4-Phenoxyphenyl)quinoline serves as the immediate synthetic precursor to 6,8-dibromo-2-(4-phenoxyphenyl)quinoline (CAS 860783-90-0), a bis-halogenated derivative available at 95% purity that enables orthogonal Suzuki–Miyaura cross-coupling at both C6 and C8 positions . This contrasts with simpler 2-arylquinolines lacking halogen handles, which cannot be directly elaborated. The parent compound 2-(4-phenoxyphenyl)quinoline provides a clean, unsubstituted quinoline core for electrophilic bromination or direct use in C–H activation strategies, offering synthetic flexibility not available with pre-functionalized analogs.

Suzuki coupling Late-stage functionalization Building block

Absence of Published Direct Comparative Biological Data: Acknowledged Evidence Gap

An exhaustive search of PubMed, BindingDB, ChEMBL, and patent literature (excluding benchchems, molecule, evitachem, vulcanchem) did not yield any published study in which 2-(4-phenoxyphenyl)quinoline (CAS 860203-65-2) was tested head-to-head against a named comparator in a biological assay with quantitative IC50, Ki, EC50, or functional potency data. The compound appears exclusively as a synthetic building block and as a substructure within more elaborated biologically active derivatives. This evidence gap means that claims of differential biological activity, target selectivity, or in vivo efficacy for the parent compound itself cannot be supported by published data. Researchers requiring compound-specific biological benchmarking should request or generate such data before committing to large-scale procurement.

Data transparency Procurement risk Evidence limitation

Optimal Application Scenarios for 2-(4-Phenoxyphenyl)quinoline Procurement


Scaffold for DHODH Inhibitor Lead Optimization

Programs targeting human dihydroorotate dehydrogenase (DHODH) for oncology or immunology indications should procure 2-(4-phenoxyphenyl)quinoline as the core scaffold. Its 6-fluoro-3-hydroxy-4-carboxy derivative achieves IC50 = 6 nM against recombinant human DHODH, comparable to the most potent biphenyl-based analogs in the same series (5–7 nM) [1]. The diaryl ether motif provides a metabolically stable alternative to the biphenyl linkage, and the unsubstituted parent compound allows systematic exploration of 3-, 4-, 6-, and 8-position SAR.

Physicochemical Property-Driven Fragment Library Design

For fragment-based screening libraries requiring high logP fragments with minimal hydrogen-bonding capacity, 2-(4-phenoxyphenyl)quinoline (LogP 5.69, TPSA 22.12 Ų, zero H-bond donors) offers a 60-fold lipophilicity advantage over its 2-(4-methoxyphenyl)quinoline analog (LogP 3.91) . This property profile is suitable for targeting hydrophobic enzyme pockets or for CNS-oriented fragment collections where elevated LogP correlates with BBB permeability.

Transition Metal Coordination Chemistry and Photophysical Studies

The 2-substitution pattern places the phenoxyphenyl group adjacent to the quinoline nitrogen, forming a bidentate N–C chelation motif distinct from the 3-substituted regioisomer whose crystal structure has been solved [2]. Researchers synthesizing Ir(III), Pt(II), or Ru(II) complexes for OLED or photocatalytic applications should specify the 2-isomer to achieve the desired N–aryl coordination geometry. The 6,8-dibromo derivative (CAS 860783-90-0) enables further ligand elaboration via cross-coupling .

Late-Stage Diversification via Electrophilic Halogenation

Synthetic groups requiring a clean, unsubstituted 2-arylquinoline platform for electrophilic bromination or direct C–H functionalization should source 2-(4-phenoxyphenyl)quinoline at the highest available purity (≥98% from Leyan or Chemscene) . The 8-percentage-point purity advantage over lower-grade commercial supplies minimizes side reactions during stoichiometric halogenation steps, improving yield reproducibility in multi-step sequences.

Quote Request

Request a Quote for 2-(4-Phenoxyphenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.